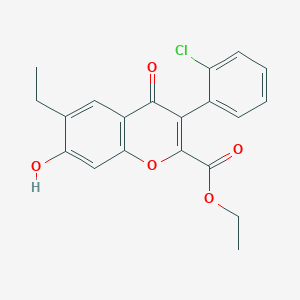

ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a coumarin derivative characterized by a 4H-chromene backbone with distinct substituents: a 2-chlorophenyl group at position 3, an ethyl group at position 6, a hydroxy group at position 7, and an ethyl ester at position 2. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name |

ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-3-11-9-13-16(10-15(11)22)26-19(20(24)25-4-2)17(18(13)23)12-7-5-6-8-14(12)21/h5-10,22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWJUVHRGOFESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions in ethanol, yielding the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Conditions : Reflux with NaOH (2 M) in ethanol/water (3:1) for 6 hours .

-

Outcome : Conversion to 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with >85% yield .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH, EtOH/H₂O, reflux, 6 h | Carboxylic acid derivative | 85% |

Nucleophilic Substitution at the Ester Group

The ester group reacts with nucleophiles such as hydrazine to form hydrazides, a key step in synthesizing bioactive derivatives:

-

Conditions : Hydrazine hydrate (100%) in ethanol at 80°C for 4 hours .

-

Outcome : Formation of 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carbohydrazide, a precursor for Schiff bases and heterocycles .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, 80°C, 4 h | Hydrazide intermediate | 73% |

Modification of the Hydroxyl Group

The phenolic hydroxyl group at position 7 participates in sulfonation and alkylation reactions:

Sulfonation

-

Conditions : Methanesulfonyl chloride (1.2 eq) and triethylamine (TEA) in dichloromethane at 0°C .

-

Outcome : Formation of the sulfonate ester, enhancing electrophilicity for subsequent nucleophilic substitutions .

Alkylation

-

Conditions : Alkyl halides (e.g., methyl iodide) with K₂CO₃ in DMF at 60°C .

-

Outcome : Ether derivatives with modified solubility and bioactivity profiles .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | MsCl, TEA, CH₂Cl₂, 0°C → RT | Sulfonate ester | 65% | |

| Alkylation | R-X, K₂CO₃, DMF, 60°C | Alkyl ether derivative | 70% |

Cyclization Reactions

The chromene scaffold facilitates cyclization with bifunctional reagents to form heterocyclic systems:

-

With Pentane-2,4-dione : Forms pyrazole derivatives under reflux in acetic acid .

-

With Carbon Disulfide : Produces 1,3,4-oxadiazole rings under basic conditions .

Electrophilic Aromatic Substitution

The 2-chlorophenyl substituent directs electrophilic attacks to specific positions, though steric hindrance from the ethyl group limits reactivity:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to chlorine .

-

Halogenation : Bromine in acetic acid yields di-substituted products .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT | 3-(2-Chloro-4-nitrophenyl) derivative | 55% |

Oxidation and Reduction

-

Oxidation of Chromene Core : MnO₂ in acetone selectively oxidizes the chromene ring, though the 4-oxo group remains stable .

-

Reduction of Ketone : NaBH₄ in methanol reduces the 4-oxo group to a hydroxyl group, altering ring conformation .

Key Reactivity Insights:

-

The ester group is highly versatile, enabling carboxylate-to-hydrazide or amide transformations.

-

The phenolic hydroxyl group’s acidity (pKa ~9–10) permits selective sulfonation or alkylation .

-

Steric effects from the 2-chlorophenyl and ethyl groups influence regioselectivity in aromatic substitutions .

This compound’s multifunctional design supports its utility in medicinal chemistry, particularly in synthesizing antimicrobial and anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate exhibit notable anticancer properties. The chromene structure is known for its ability to interact with cellular pathways involved in cancer progression.

Case Study:

A study on derivatives of this compound showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The derivatives demonstrated IC50 values below 20 µM, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 3-(2-chlorophenyl)-6-ethyl... | MCF-7 | <20 |

| Ethyl 3-(2-chlorophenyl)-6-ethyl... | HeLa | <20 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results indicate a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for effective strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 15 |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules.

Synthetic Applications

The compound can undergo reactions such as:

- Esterification : Useful for forming esters with alcohols.

- Nucleophilic Substitution : Facilitates the introduction of new functional groups.

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may possess neuroprotective properties, potentially inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analog in the provided evidence is ethyl-6-((4'-amino-[1,1'-biphenyl]-4-yl)ethynyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxylate (5b) . A comparative analysis reveals:

Key Observations :

- The 2-chlorophenyl group in the target compound introduces steric bulk and electronic effects that may hinder rotation and influence intermolecular interactions (e.g., halogen bonding).

Crystallographic and Electronic Properties

Crystal structures of coumarin derivatives are typically refined using SHELXL, a program optimized for small-molecule crystallography . The chlorine atom in the target compound provides stronger X-ray scattering contrast (Z = 17) compared to lighter atoms like carbon, facilitating precise electron density mapping. In contrast, 5b’s iodine atom (Z = 53) in its precursor (6-iodo intermediate) would offer even greater contrast, though this is absent in the final compound .

Hypothetical Structural Data (Based on SHELXL Refinement) :

- Intermolecular Interactions : Chlorine may participate in halogen bonding with electron-rich regions of adjacent molecules, influencing crystal packing .

Functional Implications of Substituent Variations

Solubility and Reactivity

- Hydrophobicity : The ethyl groups in the target compound likely increase logP (lipophilicity) compared to 5b’s polar amine and ethynyl groups.

- Reactivity : The 2-chlorophenyl group may direct electrophilic substitution reactions to specific positions, whereas 5b’s ethynyl group could undergo further functionalization (e.g., Huisgen cycloaddition) .

Biological Activity

Ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, a derivative of chromone, has garnered attention in recent medicinal chemistry research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClO

- CAS Number : 610759-87-0

The structure features a chromene backbone with various substituents that influence its biological properties.

Biological Activity Overview

Recent studies have focused on the biological activities of chromone derivatives, particularly their effects on various biological targets. The following sections summarize key findings related to the biological activity of this compound.

1. Enzyme Inhibition

Chromone derivatives have been evaluated for their inhibitory effects on several enzymes:

| Enzyme | Inhibitory Activity | IC Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Moderate | 10.4 μM |

| Butyrylcholinesterase (BChE) | Moderate | 7.7 μM |

| Cyclooxygenase (COX) | Moderate | Not specified |

The compound has shown promising results in inhibiting AChE and BChE, which are crucial for neurotransmitter regulation in the nervous system .

2. Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which are essential for combating oxidative stress in cells. The antioxidant capacity was assessed through various assays, demonstrating significant free radical scavenging activity.

3. Cytotoxicity Studies

Cytotoxicity evaluations were conducted against different cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells):

| Cell Line | Cytotoxic Effect | Concentration Tested |

|---|---|---|

| MCF-7 | Significant | 100 μM |

| Hek293-T | Moderate | 100 μM |

The results indicated that this compound could induce cytotoxic effects selectively in cancer cells while maintaining lower toxicity in normal cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzyme active sites and possibly modulating signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have provided insights into how the compound binds to target proteins, enhancing our understanding of its pharmacological profile .

Case Studies

Several research articles have documented the synthesis and evaluation of chromone derivatives:

- Synthesis and Biological Evaluation : A study synthesized various chromone derivatives and evaluated their biological activities, revealing that modifications at specific positions significantly affect their inhibitory potential against AChE and other targets .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the chromone ring can enhance or diminish biological activity, guiding future design strategies for more potent derivatives .

Q & A

Q. What are the established synthetic routes for ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, and what analytical methods validate its purity?

The compound is typically synthesized via multi-step organic reactions, including condensation of substituted phenols with β-keto esters under acidic conditions. Purification involves column chromatography followed by recrystallization. Purity is validated using NMR (¹H/¹³C) for structural confirmation, mass spectrometry (ESI-MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .

Q. How is the crystalline structure of this compound determined, and what software tools are recommended for structural refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Structural refinement uses SHELXL for least-squares minimization and thermal parameter adjustment. For visualization, ORTEP-3 generates thermal ellipsoid diagrams, while Mercury software analyzes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What spectroscopic techniques are critical for characterizing the chromene core and substituent effects?

Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹). UV-Vis spectroscopy (200–400 nm) detects π→π* transitions in the chromene system. 2D NMR (COSY, HSQC, HMBC) resolves complex coupling patterns and assigns substituent positions .

Advanced Research Questions

Q. How do competing reaction pathways in the synthesis of polysubstituted chromenes affect regioselectivity, and what catalytic systems improve yield?

Regioselectivity challenges arise from competing keto-enol tautomerization and steric effects at the 2-chlorophenyl group. Lewis acid catalysts (e.g., ZnCl₂) favor the desired pathway by stabilizing transition states. Kinetic studies (monitored via in-situ IR) reveal optimal reaction conditions (e.g., 60°C, anhydrous DMF) to suppress side products like decarboxylated derivatives .

Q. What challenges arise in resolving conflicting crystallographic data during refinement of chromene derivatives, and how can anisotropic displacement parameters be optimized?

Disordered solvent molecules or rotational flexibility in the ethyl group often complicate refinement. Use SHELXL constraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. Twinning detection (via PLATON) and multi-component refinement resolve overlapping electron density peaks. R-factor convergence below 5% validates the model .

Q. How does the substitution pattern (2-chlorophenyl vs. other aryl groups) influence the compound’s electronic properties and biological activity?

Comparative DFT calculations (Gaussian 16, B3LYP/6-311G**) show the 2-chlorophenyl group induces a 0.3 eV reduction in HOMO-LUMO gap vs. unsubstituted chromenes, enhancing electron-withdrawing effects. Biological assays (e.g., antimicrobial activity) correlate Cl-substitution with increased membrane permeability, validated via logP measurements (clogP = 3.2) .

Q. What methodological approaches analyze hydrogen bonding networks in chromene carboxylate derivatives, and how do solvent effects influence crystal packing?

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds contribute 25% of contacts). Solvent polarity screening (e.g., ethanol vs. DMSO) reveals polar solvents favor dimeric packing via carboxylate hydrogen bonds, while apolar solvents induce π-stacked architectures .

Q. How can discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the chromene core be reconciled?

Discrepancies (<0.02 Å for C–O bonds) arise from crystal lattice strain unaccounted for in gas-phase DFT. Hybrid QM/MM methods (e.g., ONIOM) incorporate crystal packing effects. Refinement with SHELXL ’s TWIN/BASF commands adjusts for thermal motion artifacts .

Q. What advanced NMR techniques elucidate through-space interactions in crowded aromatic systems of this compound?

NOESY experiments detect spatial proximity between the ethyl group and 2-chlorophenyl protons (≤4 Å). ¹H-¹⁵N HMBC identifies hydrogen bonding between the chromene hydroxyl and adjacent carbonyl groups. Variable-temperature NMR (VT-NMR) resolves dynamic effects in rotameric populations .

Q. What pipeline approaches are effective for high-throughput phasing of chromene derivatives using experimental data?

SHELXC/D/E pipelines enable rapid experimental phasing for poorly diffracting crystals. Molecular replacement (using related chromene structures as templates) and automated model building (via Buccaneer) reduce phase ambiguity. Multi-crystal averaging improves electron density maps for low-resolution datasets (≥2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.